Dodec-2-ynamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
861322-54-5 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
dodec-2-ynamide |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-9H2,1H3,(H2,13,14) |
InChI Key |
XPRQQPAPWSCHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CC(=O)N |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Studies of Dodec 2 Ynamide Systems
General Reactivity Principles
The chemical behavior of dodec-2-ynamide, as a member of the ynamide family, is governed by the unique electronic properties of the nitrogen-substituted alkyne functional group. This arrangement leads to a distinct polarization of the carbon-carbon triple bond and facilitates the formation of highly reactive intermediates.
The defining characteristic of ynamides, including this compound, is the direct attachment of a nitrogen atom, bearing an electron-withdrawing group (EWG), to a carbon-carbon triple bond. researchgate.netrsc.org This configuration results in a significant polarization of the alkyne. The nitrogen atom, despite the presence of the EWG, acts as an electron-donating group through resonance, pushing its lone pair of electrons into the π-system of the alkyne. researchgate.netnih.gov This electron donation increases the electron density on the β-carbon (the carbon atom of the triple bond further from the nitrogen), rendering it nucleophilic. brad.ac.ukvulcanchem.com Conversely, the α-carbon (adjacent to the nitrogen) becomes electrophilic. brad.ac.uk
The presence of the EWG on the nitrogen atom is crucial. It tempers the high reactivity that would be observed in ynamines (which lack an EWG), making ynamides more stable and easier to handle while still maintaining a synthetically useful level of reactivity. nih.govnih.gov This balance between stability and reactivity is a key feature of ynamide chemistry. nih.gov The EWG modulates the electron-donating ability of the nitrogen, thereby fine-tuning the polarization of the C-C triple bond. nih.gov This inherent polarization dictates the regioselectivity of many reactions involving ynamides, as electrophiles are drawn to the nucleophilic β-carbon and nucleophiles to the electrophilic α-carbon. brad.ac.ukacs.org
The polarization can be represented by the following resonance structures:
Figure 1: Resonance structures illustrating the polarization of the ynamide triple bond.
Structure IStructure II
This electronic bias endows ynamides with an ambivalent chemical nature, possessing both nucleophilic and electrophilic characteristics that are exploited in a wide range of chemical transformations.
The polarized nature of the ynamide triple bond makes it susceptible to activation by various reagents, leading to the formation of highly reactive intermediates. orgsyn.org Among the most significant of these are activated keteniminium ions. orgsyn.orgresearchgate.net
These electrophilic species are readily generated from ynamides under acidic conditions or upon reaction with an electrophile, including π-acidic metal complexes like those of gold. orgsyn.orgd-nb.infoulb.ac.be Protonation or coordination of a Lewis acid to the ynamide, typically at the β-carbon, facilitates the formation of the keteniminium ion. rsc.orgrsc.org These intermediates are among the most electrophilic species known in organic synthesis and will react with even very weak nucleophiles. researchgate.net
The general process for the generation of a keteniminium ion from an ynamide can be depicted as:
Figure 2: Generation of a keteniminium ion from an ynamide.
YnamideElectrophileKeteniminium Ion
The exceptional reactivity of these in-situ generated keteniminium ions has been harnessed to develop a multitude of synthetic methodologies. orgsyn.orgd-nb.info For example, their generation can trigger subsequent reactions such as brad.ac.ukvulcanchem.com-hydride shifts from unactivated C-H bonds, leading to cyclization products. researchgate.netd-nb.info Gold-catalyzed activation of ynamides to form keteniminium ions can initiate annulation reactions with various partners. The controlled generation and subsequent trapping of these highly reactive intermediates are central to the synthetic utility of ynamides like this compound. orgsyn.orgchemrxiv.org
Polarization of the Carbon-Carbon Triple Bond in Ynamides
Intermolecular Transformations
The distinct reactivity of the ynamide functional group in this compound allows for a variety of intermolecular transformations, notably carbometallation reactions. These reactions involve the addition of an organometallic reagent across the carbon-carbon triple bond, leading to the formation of new carbon-carbon bonds and highly functionalized, stereodefined enamides.
Carbometallation of ynamides is a powerful tool for constructing complex molecular architectures. academie-sciences.fr The reaction typically proceeds with high regio- and stereoselectivity, dictated by the inherent polarization of the ynamide and the nature of the metal catalyst and organometallic reagent. academie-sciences.fracs.org
Palladium catalysts are effective in promoting the carbometallation of ynamides. One notable transformation is the palladium-catalyzed arylalkenylation of ynamides. acs.orgnih.gov This reaction involves the addition of an aryl group and an alkene across the ynamide triple bond. The proposed mechanism suggests the formation of a keteniminium arylpalladium intermediate, which directs the regioselective carbopalladation to generate a vinylpalladium species. acs.orgnih.gov This intermediate is then trapped by an olefin to yield linear conjugated β-alkenyl aminodienes. acs.org
Another example involves a tandem palladium-catalyzed Heck and alkoxycarbonylation reaction. rsc.orgthieme-connect.com The mechanism proceeds via a syn-carbopalladation of the ynamide, followed by alkoxycarbonylation with carbon monoxide and an alcohol. rsc.org This method allows for the stereoselective synthesis of (E)-oxindolylidene acetates. rsc.orgthieme-connect.com
Table 1: Examples of Palladium-Catalyzed Reactions of Ynamides
| Reaction Type | Catalyst System | Reactants | Product Type | Ref. |
| Arylalkenylation | Cationic Palladium | Ynamide, Aryl Halide, Olefin | β-Alkenyl Aminodiene | acs.orgnih.gov |
| Tandem Heck/Alkoxycarbonylation | Pd(OAc)₂, PPh₃, KF | N-substituted ynamide, CO, Alcohol | (E)-Oxindolylidene Acetate (B1210297) | rsc.orgthieme-connect.com |
| Oxidative Aminocarbonylation | PdI₂/KI | Terminal Alkyne, Amine, CO, O₂ | 2-Ynamide | mdpi.com |
These reactions highlight the utility of palladium catalysis in functionalizing the ynamide triple bond, offering routes to diverse and structurally complex molecules.
Rhodium catalysts provide an alternative and complementary approach to carbometallation, particularly with organoboron reagents such as boronic acids. academie-sciences.fr These reactions offer an advantage due to the wide availability and stability of organoboron compounds. academie-sciences.fr The rhodium-catalyzed carbometallation of ynamides with organoboron reagents proceeds efficiently, yielding multisubstituted enamides. academie-sciences.fr
Lam and coworkers demonstrated the rhodium-catalyzed carbozincation of ynamides using organozinc halides, which also provides access to multisubstituted enamides with high stereoselectivity. academie-sciences.fr They further extended this methodology to include organoboron reagents as suitable partners. academie-sciences.fr In these reactions, the aryl or alkenyl group from the organoboron reagent adds across the triple bond. For instance, the hydroarylation of ynamides using a rhodium catalyst can lead to β,β-disubstituted enamides, where the regioselectivity is controlled by coordination between the catalyst and a carbonyl group on the ynamide's nitrogen substituent. brad.ac.uk
The versatility of rhodium catalysis is also evident in [2+2+2] cycloaddition reactions, where ynamides can react with alkynes or other unsaturated partners to form highly substituted aromatic systems, such as anilines. acs.org
Table 2: Rhodium-Catalyzed Carbometallation of Ynamides with Organoboron Reagents
| Catalyst System | Organoboron Reagent | Ynamide Type | Product | Key Feature | Ref. |
| Rhodium Catalyst | Aryl/Alkenyl-boronic acids, Arylboronates | Oxazolidinone-substituted ynamides | Multisubstituted enamides | Alternative to organozinc/magnesium reagents | academie-sciences.fr |
| [Rh(cod)₂]OTf / Ligand | Arylboronic acids | N-alkynyl oxazolidinones | β,β-disubstituted enamides | Directed syn-carbometallation | brad.ac.uk |
| [RhCl(C₈H₁₄)₂]₂/BINAP | Carbon disulfide (as reaction partner) | Alkynyl-ynamides | Indolothiopyrane thiones | [2+2+2] Cycloaddition | scirp.org |
These rhodium-catalyzed processes demonstrate a powerful and flexible strategy for the regio- and stereocontrolled synthesis of complex enamides and other heterocyclic structures from ynamide precursors.
Palladium-Catalyzed Carbopalladation
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H–Y bond across the triple bond of the ynamide. These reactions are highly valuable as they are atom-economical and can be used to synthesize highly substituted and functionalized enamides with significant control over region- and stereoselectivity. ulb.ac.beorgsyn.orgresearchgate.net The reactivity of the polarized ynamide triple bond allows for the addition of a wide range of C–H, O–H, P–H, and Si–H bonds.
Hydroalkynylation: The palladium-catalyzed hydroalkynylation of ynamides with terminal alkynes provides a direct route to (Z)-enynamides. This reaction demonstrates high regio- and stereoselectivity. Studies have shown that the stereochemical outcome can be dependent on the nature of the N-substituent on the ynamide. rsc.orgrsc.org This transformation is a powerful tool for constructing enamide structures with an appended alkyne functionality, which can be used in further synthetic manipulations. rsc.orgrsc.org
Hydroacyloxylation: The addition of carboxylic acids across the ynamide triple bond can be effectively catalyzed by palladium(II) acetate. rsc.org This hydroacyloxylation reaction proceeds with high regio- and stereoselectivity to furnish α-acyloxyenamides. rsc.org The process involves the syn-addition of the carboxylic acid to the ynamide. Gold catalysts have also been employed in related transformations, such as in hydroalkoxylation/Claisen rearrangement cascades with allylic alcohols. organic-chemistry.org
| Reaction | Catalyst/Reagents | Product Type | Selectivity | Ref |
| Hydroalkynylation | Pd(OAc)₂, Ligand | (Z)-Enynamide | High Regio/Stereo | ulb.ac.beorgsyn.org |
| Hydroacyloxylation | Pd(OAc)₂ | α-Acyloxyenamide | High Regio/Stereo (syn) | rsc.org |
Table 1: General Catalytic Systems for Hydroalkynylation and Hydroacyloxylation of Ynamides.
Hydrophosphonylation: The hydrophosphonylation of ynamides with dialkyl phosphites can be catalyzed by nickel(II) bromide, leading to the formation of β-aminovinylphosphonates. brad.ac.uk The reaction proceeds efficiently and with high selectivity for the E-isomer. brad.ac.uk This method provides access to vinylphosphonates bearing an amino group, which are valuable structures in medicinal chemistry and materials science. While palladium catalysts were tested, they resulted in poor yields and the opposite regioselectivity. brad.ac.uk
Hydrosilylation: The hydrosilylation of ynamides, involving the addition of a Si-H bond, is a direct and atom-economical route to vinylsilanes. sigmaaldrich.com This transformation can be catalyzed by copper complexes. ulb.ac.beorgsyn.org The mechanism of metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by alkyne insertion and reductive elimination. libretexts.org The reaction provides access to functionalized vinylsilanes which are versatile intermediates in organic synthesis.
| Reaction | Catalyst System | Product Type | Key Features | Ref |
| Hydrophosphonylation | NiBr₂ | (E)-β-Aminovinylphosphonate | High (E)-selectivity; α-addition with Pd cat. | ulb.ac.bebrad.ac.ukorgsyn.org |
| Hydrosilylation | Copper Catalyst | Vinylsilane | Atom-economical, direct route to vinylsilanes | ulb.ac.beorgsyn.orgsigmaaldrich.com |
Table 2: Catalytic Hydrophosphonylation and Hydrosilylation of Ynamides.
The hydrofluorination of ynamides is a highly effective method for the synthesis of α-fluoroenamides, which are considered potent bioisosteres of ureas. rsc.orgacs.org This reaction can be performed with high regio- and stereoselectivity using reagents like anhydrous hydrogen fluoride (B91410) (HF) or a more user-friendly mixture of HF and pyridine. brad.ac.ukorgsyn.orgrsc.orgacs.org The reaction mechanism is proposed to proceed through the formation of a highly reactive keteniminium ion intermediate upon protonation of the ynamide. brad.ac.ukorgsyn.org Subsequent trapping of this intermediate by a fluoride ion yields the α-fluoroenamide product, typically with high (E)-selectivity. brad.ac.uk This method is applicable to a broad range of ynamides, including those with alkyl substituents like this compound. rsc.org
| Reagent System | Temperature | Product Selectivity | Advantages | Ref |
| Anhydrous HF | -50 °C | High (E)-selectivity | High reactivity, fast reaction times | brad.ac.ukrsc.org |
| HF/Pyridine | Room Temp. | High (E)-selectivity | User-friendly, avoids handling pure HF | orgsyn.orgrsc.orgacs.org |
Table 3: Conditions for the Hydrofluorination of Ynamides.
Hydrophosphonylation and Hydrosilylation
Cycloaddition Reactions
The activated triple bond of this compound makes it an excellent participant in cycloaddition reactions, providing access to a wide variety of nitrogen-containing heterocyclic compounds. sioc-journal.cn Its unique electronic properties allow it to react with various partners in [2+2] and [3+2] cycloaddition formats.
Ynamides can undergo [2+2] cycloadditions with various partners. A notable example is the Ficini-type [2+2] cycloaddition with enones, which can be catalyzed by a combination of copper(II) chloride and silver hexafluoroantimonate. nih.gov This reaction represents a significant advancement, as thermal Ficini-type reactions, which are common for ynamines, were elusive for the less nucleophilic ynamides. nih.gov Other examples include rhodium-catalyzed [2+2] cycloadditions with nitroalkenes to yield cyclobutenamides and thermal reactions with ketenes. nih.govnih.gov These reactions construct four-membered cyclobutene (B1205218) rings, which are valuable synthetic intermediates.
| Reaction Partner | Catalyst System | Product Type | Ref |
| Enones | CuCl₂, AgSbF₆ | Cyclobutenamine | nih.gov |
| Nitroalkenes | Rhodium Complex | Cyclobutenamide | nih.gov |
| Ketenes | Thermal (no catalyst) | Aminocyclobutenone | nih.gov |
Table 4: Representative [2+2] Cycloaddition Reactions of Ynamides.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. numberanalytics.com In this reaction, the ynamide acts as the dipolarophile (the 2-atom component), reacting with a 1,3-dipole. numberanalytics.comcaltech.edu A wide range of 1,3-dipoles can be used, including azides (leading to triazoles), nitrones, and nitrile imines (leading to pyrazoles). nih.govchim.itbeilstein-journals.org Nitrile imines, for instance, can be generated in situ from hydrazonoyl halides in the presence of a base, and their reaction with ynamides provides a highly regioselective pathway to substituted pyrazoles. chim.it These cycloadditions are fundamental in heterocyclic chemistry due to their efficiency and selectivity in building complex ring systems. numberanalytics.comnih.gov
| 1,3-Dipole Source | Dipole Type | Resulting Heterocycle | Key Features | Ref |
| Hydrazonoyl Halide | Nitrile Imine | Pyrazole | In situ dipole generation, high regioselectivity | chim.it |
| Organic Azide (B81097) | Azide | Triazole | Classic "click chemistry" reaction | nih.gov |
| N-Substituted Amine | Azomethine Ylide | Pyrrole | Can be catalyzed by copper complexes | nih.gov |
Table 5: Examples of [3+2] Cycloaddition Reactions with Ynamides.
[4+2] Cycloadditions and Formal Dehydro-Diels-Alder Reactions
Radical-Triggered Functionalizations
The reactivity of ynamides extends beyond traditional polar reactions to include radical-triggered processes. These transformations allow for the formation of highly functionalized nitrogen-containing molecules. nih.gov A unique sulfur radical-triggered cyclization of yne-tethered ynamides has been reported. uohyd.ac.in In this process, the thiyl radical selectively attacks the alkyne, which is contrary to the typical reactivity where the ynamide is more reactive. uohyd.ac.in This leads to the formation of 4-thioaryl pyrroles.
Furthermore, photoinduced radical-triggered reactions of 2-alkynyl-ynamides can lead to C(sp)-N bond fission and structural rearrangement to produce substituted indole (B1671886) derivatives. springernature.com This approach allows for the formation of multiple new bonds under mild conditions with high atom economy. springernature.com
| Trigger | Reactants | Outcome | Product Type | Reference |
| Sulfur Radical | Yne-tethered ynamides | Regioselective cyclization | 4-Thioaryl pyrroles | uohyd.ac.in |
| Photoinduced Radical | 2-Alkynyl-ynamides | C(sp)-N bond fission, rearrangement | Substituted indoles | springernature.com |
Intramolecular Transformations
Intramolecular reactions of ynamides are powerful methods for the synthesis of heterocyclic and polycyclic structures, often with high stereocontrol.
Cyclization Reactions
The ynamide moiety can readily participate in various intramolecular cyclization cascades. nih.gov
Oxidative cyclization provides a direct route to functionalized heterocyclic products. A notable example is the PhI(OAc)2-mediated trifluoromethylthiolation/oxidative cyclization of ynamides with the Shen reagent. rsc.org This reaction furnishes CF3S-substituted oxazolidine-2,4-diones that contain a quaternary carbon center with good yields and high chemoselectivity. rsc.org Transition-metal catalysts in the presence of an oxidant like TEMPO can also effect the oxidative cyclization of various substrates to yield flavones, quinolones, and benzofuran (B130515) derivatives, demonstrating the broad applicability of this strategy. organic-chemistry.org
| Reagents | Substrate Type | Product Feature | Yield Range | Reference |
| PhI(OAc)2, Shen reagent | Ynamides | CF3S-substituted oxazolidine-2,4-diones | 38–85% | rsc.org |
Electrochemical methods offer a green and efficient alternative to chemical oxidants for promoting cyclization reactions. The electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides has been achieved using simple sodium halides (NaCl, NaBr, NaI) as the halogen source. rsc.org This protocol proceeds under mild conditions without the need for stoichiometric oxidants or transition metal catalysts, providing halogenated isobenzofuran-1-imines in good yields. rsc.org This type of transformation highlights the potential for this compound derivatives, appropriately substituted, to undergo similar electrochemical cyclizations.
| Method | Substrate | Halogen Source | Product | Key Advantage | Reference |
| Electrochemical Oxidation | o-Alkynylbenzamides | NaX (X = Cl, Br, I) | Halogenated isobenzofuran-1-imines | Avoids stoichiometric oxidants | rsc.org |
Polycyclization Sequences to Aza-Cycles
The intrinsic reactivity of ynamides, including this compound, makes them valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, known as aza-cycles. bham.ac.ukresearchgate.net Polycyclization reactions, in particular, offer a rapid method for constructing complex, multi-ring aza-cyclic systems from relatively simple starting materials. bham.ac.uk These sequences are of significant interest due to the prevalence of such scaffolds in biologically active molecules and pharmaceuticals. bham.ac.ukbham.ac.uk
Transition metal catalysis is a key tool in promoting these transformations. Cobalt, copper, and gold catalysts have been explored for their ability to activate the ynamide triple bond and initiate cyclization cascades. bham.ac.uk For instance, a cobalt-catalyzed polycyclization sequence has been developed to provide quick access to novel bicyclic aza-cycles from ynamides and N-(pivaloyloxy)amides. bham.ac.uk This method has shown good functional group compatibility with a variety of ynamides. bham.ac.uk
A photoinduced approach has also been demonstrated for the synthesis of polyfunctionalized 3-aza[n.1.0]bicycles from ene-ynamides. rsc.org This metal-free method utilizes an organic acridinium (B8443388) photocatalyst to generate a reactive cationic vinyl radical intermediate from the ynamide, which then undergoes cyclopropanation. rsc.org This strategy has been successful in creating various 3-azabicyclo[4.1.0]heptanes and 3-azabicyclo[5.1.0]octanes. rsc.org
The selection of the transition metal catalyst can also lead to divergent synthetic pathways, allowing for the creation of structurally distinct scaffolds from similar starting materials. bham.ac.uk This highlights the versatility of ynamides in the synthesis of diverse aza-cyclic systems.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new structural isomer. mvpsvktcollege.ac.innumberanalytics.com These reactions are fundamental in organic synthesis for modifying molecular skeletons and functional groups. mvpsvktcollege.ac.innumberanalytics.com In the context of this compound, rearrangement reactions can be triggered to form more complex and valuable molecules.
A notable example is the Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides. sioc-journal.cn This tandem reaction begins with the activation of the ynamide by a Brønsted acid to form a keteniminium intermediate. sioc-journal.cn An intramolecular nucleophilic attack by a hydroxy group, followed by a nih.govnih.gov-sigmatropic Claisen rearrangement, results in the formation of eight-membered lactams. sioc-journal.cnorganic-chemistry.org This metal-free approach is valued for its operational simplicity and mild reaction conditions. sioc-journal.cn
Gold(I) catalysis can also facilitate rearrangement cascades. For example, a nih.govnih.gov-sigmatropic rearrangement/allene-cyclization cascade of naphthyl-propargyl ethers, which are structurally related to ynamide systems, has been used to synthesize dearomatized dihydrofuryl-naphthalen-2(1H)-ones. unibo.it
These rearrangement reactions demonstrate the ability to transform relatively simple ynamide structures into more complex cyclic and rearranged products, often with a high degree of control over the molecular architecture.
Annulation Reactions
Annulation reactions involve the formation of a new ring onto a pre-existing molecular fragment through the creation of two new bonds. scripps.eduresearchgate.net Ynamides, including this compound, are excellent substrates for annulation reactions, leading to the synthesis of highly functionalized nitrogen-bearing heterocycles and olefins. nih.govresearchgate.net
Gold-catalyzed annulation reactions of ynamides with N-heteroaryl pyridinium (B92312) N-aminides have been developed. bham.ac.uk In these reactions, sulfenyl-substituted ynamides have been identified as particularly effective reactants, leading to the selective and efficient formation of geminally amino-sulfenyl substituted nitrogen heterocycles under mild conditions. bham.ac.uk
Ynamides also participate in annulation reactions with bifunctional reagents. nih.govresearchgate.net These reactions expand the scope of accessible molecular structures. The mechanistic pathways of these reactions have been a subject of recent investigation, shedding light on the underlying processes. nih.govresearchgate.net
The versatility of ynamides as building blocks in annulation reactions underscores their importance in constructing complex molecular architectures. nih.govresearchgate.net
Stereoselective and Asymmetric Transformations
Asymmetric Hydrofunctionalization
Asymmetric hydrofunctionalization is a powerful strategy for the enantioselective synthesis of valuable molecules from readily available starting materials like this compound. researchgate.netsioc-journal.cn This class of reactions involves the addition of a hydrogen atom and a functional group across a carbon-carbon multiple bond, creating a new stereocenter.
Palladium-catalyzed asymmetric hydrofunctionalization of conjugated dienes has emerged as an efficient method to construct enantioenriched allylic compounds. sioc-journal.cn While not directly involving ynamides, the principles can be extended to similar systems. The reaction can lead to the formation of various C-C, C-N, C-S, C-P, C-Si, and C-O bonds. sioc-journal.cn
Copper(I)-catalyzed hydroboration of ynamides using pinacolato-borane (HBpin) has been developed for the regio- and stereoselective synthesis of (E)-β-vinylboronates. researchgate.net These organoboron compounds are versatile intermediates for further transformations, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net
A gold-catalyzed intermolecular asymmetric hydrative aldol (B89426) reaction (HAR) of ynamides and aldehydes has also been reported. nih.gov This reaction proceeds through a vinyl-gold intermediate and provides β-hydroxy amides with high yields and excellent stereoselectivity. nih.gov The use of a co-catalyst, such as Fe(acac)3, is crucial to prevent undesired side reactions. nih.gov
| Catalyst System | Reactants | Product Type | Stereoselectivity | Yield |
| Chiral Gold Catalyst / Fe(acac)3 | Ynamide, Aldehyde | β-hydroxy amide | >20:1 d.r., up to 99% ee | up to 95% |
| CuI | Ynamide, HBpin | (E)-β-vinylboronate | High regio- and stereoselectivity | Good |
Asymmetric Cyclizations and Dearomatization Reactions
Asymmetric cyclizations and dearomatization reactions of ynamides provide access to complex, chiral cyclic and spirocyclic structures. nih.govacs.org Dearomatization reactions, in particular, transform flat aromatic compounds into three-dimensional molecules, which is of great interest in medicinal chemistry. acs.orgwikipedia.org
Chiral Brønsted acids have been shown to catalyze the asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides. springernature.com This is achieved through the direct activation of the ynamide's carbon-carbon triple bond, a novel activation mode for this class of catalysts. springernature.com The reaction proceeds via a keteniminium intermediate, and the nucleophilic attack of the aromatic ring is the rate- and enantioselectivity-determining step, leading to the formation of spirocyclic enones and 2H-pyrroles with a chiral quaternary carbon center. springernature.com
Silver catalysis has been employed for the asymmetric intramolecular dearomatization of nonactivated arenes with ynamides. acs.orgresearchgate.net This method allows for the rapid assembly of fused ring systems. acs.org The reaction involves the diazo-free generation of a silver-carbene species from the ynamide, which then undergoes dearomatization and can be trapped by an intermolecular [4+2] cycloaddition to form polycycles with multiple stereogenic centers. acs.orgresearchgate.net
A combined theoretical and experimental approach has led to the design of a highly reactive rhodium catalyst for the stereoselective cycloisomerization of ynamide-vinylcyclopropanes to form [5.3.0]-azabicycles. nih.gov This work has demonstrated the ability to control the stereochemical outcome of the cyclization of a single enantiomer substrate, regardless of its inherent preference. nih.gov
| Catalyst | Reaction Type | Substrate | Product | Key Features |
| Chiral Brønsted Acid | Asymmetric Dearomatization | Naphthol-, Phenol-, Pyrrole-ynamides | Spirocyclic enones, 2H-pyrroles | Direct activation of C-C triple bond, high enantioselectivity. springernature.com |
| Silver Catalyst | Asymmetric Intramolecular Dearomatization | Ynamide with nonactivated arene | Fused ring systems, polycycles | Diazo-free silver-carbene generation, rapid assembly of complex structures. acs.orgresearchgate.net |
| Rhodium Catalyst | Stereoselective Cycloisomerization | Ynamide-vinylcyclopropane | [5.3.0]-azabicycles | High reactivity and stereoselectivity, catalyst-controlled diastereoselectivity. nih.gov |
Regioselective Difunctionalization
The regioselective difunctionalization of ynamides allows for the introduction of two different functional groups across the carbon-carbon triple bond in a controlled manner, leading to highly substituted nitrogen-containing olefins. nih.govresearchgate.net This is a significant area of research as it provides access to complex molecular structures from simple precursors. nih.govresearchgate.net
A catalyst-free 1,2-carboboration of ynamides with aryldichloroboranes has been reported. d-nb.info This reaction proceeds with complete regio- and stereoselectivity to yield β-boryl-β-alkyl/aryl α-aryl substituted enamides, which are valuable trisubstituted alkenylboronates. d-nb.info The reaction is operationally simple and tolerates a wide range of functional groups. d-nb.info
A three-component Friedel-Crafts-type difunctionalization of ynamides with electron-rich (hetero)arenes and an iodine(III) electrophile has also been developed. rsc.org This reaction produces α-aryl-β-iodanyl enamides in a regio- and stereocontrolled manner, with consistent trans-selectivity. rsc.org The iodanyl group in the product can be further functionalized through transition metal-mediated coupling reactions. rsc.org
Palladium catalysis has been used for the regioselective hydroalkynylation of ynamides, with an interesting N-substitution dependent switch in stereoselectivity. rsc.org This method provides a versatile route to enamide building blocks with an alkyne tether under mild conditions. rsc.org
| Reagents | Product Type | Selectivity | Key Features |
| Aryldichloroboranes | β-boryl-β-alkyl/aryl α-aryl substituted enamides | Complete regio- and stereoselectivity | Catalyst-free, high functional group tolerance. d-nb.info |
| (Hetero)arenes, Iodine(III) electrophile | α-aryl-β-iodanyl enamides | Regio- and stereocontrolled, trans-selective | Mild conditions, versatile product for further functionalization. rsc.org |
| Terminal alkynes, Palladium catalyst | Ynenamides | Regio- and stereoselective (N-substitution dependent) | Mild conditions, versatile building blocks. rsc.org |
Detailed Mechanistic Elucidation of this compound Reactions
Understanding the reaction mechanisms of this compound is crucial for controlling the selectivity and efficiency of its transformations. The following subsections provide an in-depth analysis of the methods used to probe these mechanisms.
Kinetic studies are fundamental to elucidating reaction mechanisms, offering insights into the rate-determining step and the species involved in it. While specific kinetic data for this compound are not extensively documented, studies on analogous ynamide systems provide a strong basis for understanding its reactivity. For instance, in many transformations involving ynamides, the initial activation of the alkyne is the rate-determining step.
In a Hammett analysis of the bromoalkynylation of ynamides, a positive slope (ρ = +0.82) was observed, indicating a buildup of negative charge at the alkyne carbon in the transition state. chemrxiv.org This suggests that electron-withdrawing substituents on the ynamide would accelerate the reaction. Although this study did not specifically use this compound, the electronic effects are expected to be similar.
Table 1: Representative Kinetic Data for Ynamide Reactions
| Reaction Type | Ynamide Substrate | Catalyst | Rate-Determining Step | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Bromoalkynylation | Aryl-terminated ynamides | Pd(II) | Oxidative Addition | 16.2 | chemrxiv.org |
| [3+2] Cycloaddition | N-sulfonyl ynamides | Sc(OTf)₃ | Nucleophilic attack | Not specified | rsc.org |
This table presents data from reactions of analogous ynamide systems to illustrate typical kinetic parameters.
The rate of reactions involving this compound can also be influenced by the nature of the catalyst and the solvent. For example, in copper-catalyzed multicomponent reactions, the rate was found to be dependent on the electron-donating ability of the nitrogen lone pair. ucc.ie
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction pathway, providing definitive evidence for proposed mechanisms. While specific isotopic labeling experiments on this compound are not reported, studies on similar ynamides offer valuable insights.
For example, in the hydration of ynamides, H₂¹⁸O was used to trace the origin of the oxygen atom in the α-amidoketone product. The near-quantitative incorporation of ¹⁸O confirmed that the water molecule acts as the nucleophile, attacking the acyl carbon of the ynamide. A similar outcome would be expected for the hydration of this compound.
In another study on the gold-catalyzed intramolecular hydroalkylation of ynamides, deuterium (B1214612) labeling was used to probe the nature of the hydride shift. The results supported a acs.org-hydride shift as a key step in the mechanism.
Table 2: Examples of Isotopic Labeling Studies on Ynamide Systems
| Reaction | Labeled Compound | Purpose of Labeling | Key Finding | Reference |
|---|---|---|---|---|
| Hydration | H₂¹⁸O | Determine the source of oxygen | Water is the nucleophile | |
| Gold-catalyzed hydroalkylation | Deuterated ynamide | Elucidate the hydride transfer mechanism | Confirmed a acs.org-hydride shift |
This table illustrates the application of isotopic labeling in mechanistic studies of ynamides, with the principles being applicable to this compound.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of chemical reactions. These analyses provide detailed information about the geometry, energy, and electronic structure of these transient species, which is often inaccessible through experimental methods alone.
For the gold-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations identified the initial acs.org-hydride shift as the rate-determining step. The calculations also rationalized the differences in reactivity observed for various ynamides based on the energy barriers of their respective transition states.
In the context of the bromoalkynylation of ynamides, DFT analysis supported a 1,3-alkynyl migration mechanism. The calculated activation barrier for the alkynyl shift was significantly lower than that for a competing halogen shift, explaining the observed product selectivity. chemrxiv.org
Table 3: Computed Transition State Energies for Ynamide Reactions
| Reaction | Computational Method | Transition State | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Gold-catalyzed hydroalkylation | DFT (B3LYP) | acs.org-hydride shift | 14.4 | |
| Bromoalkynylation | DFT | 1,3-alkynyl shift | 16.2 | chemrxiv.org |
This table provides examples of transition state analyses from related ynamide systems, which serve as models for understanding the reactivity of this compound.
These computational studies, although not performed specifically on this compound, provide a robust framework for predicting its reactivity and for designing new synthetic transformations. The long alkyl chain of this compound is generally not expected to significantly alter the electronic nature of the key transition states, although steric effects could play a role in certain reactions.
Advanced Spectroscopic and Analytical Characterization of Dodec 2 Ynamide Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Solution-State NMR for Structural Assignments
Solution-state ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of Dodec-2-ynamide in solution. These techniques provide precise information on the connectivity and chemical environment of atoms within the molecule.
In ¹H NMR spectra, the chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton. For a typical this compound architecture, the long alkyl chain protons would appear in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. Protons closer to the electron-withdrawing ynamide group are deshielded and resonate at lower fields. For instance, protons on the carbon adjacent to the nitrogen atom would appear further downfield. openstax.org
¹³C NMR spectroscopy provides information on the carbon skeleton. The sp-hybridized carbons of the alkyne are particularly characteristic, typically resonating in the δ 70–95 ppm range. vulcanchem.comresearchgate.net The carbonyl carbon of the amide group is significantly deshielded and appears at a much lower field, generally in the δ 160-175 ppm region. organicchemistrydata.orglibretexts.org The carbons of the dodecyl chain show a series of signals in the aliphatic region (δ 14-40 ppm). libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative this compound Structure (Note: The following data is representative for ynamide structures and may vary based on the specific substitution on the amide nitrogen.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Alkyne (C≡C) | ||
| R-C≡ | - | ~75-95 |
| ≡C-N | - | ~70-90 |
| Amide (N-C=O) | ||
| N-H | ~7.5-8.5 (broad) | - |
| C=O | - | ~165-175 |
| Dodecyl Chain (CH₃(CH₂)₁₀-) | ||
| CH₃ | ~0.9 (triplet) | ~14 |
| -(CH₂)₈- | ~1.2-1.4 (multiplet) | ~22-32 |
| -CH₂-C≡ | ~2.2 (triplet) | ~19 |
Solid-State NMR for Condensed Phase Structures
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) is essential for characterizing the structure of this compound in its solid, condensed phase. In the solid state, molecular motion is restricted, leading to anisotropic interactions that are averaged out in solution. emory.edu ssNMR can probe these interactions to reveal information about molecular packing, conformation, and intermolecular interactions, which are crucial for understanding the material's bulk properties. preprints.orgrsc.org
Techniques like Cross-Polarization (CP) are often employed to enhance the signal of less abundant nuclei like ¹³C by transferring polarization from abundant nuclei such as ¹H. preprints.org The chemical shifts observed in a ¹³C CP/MAS spectrum can indicate the presence of different crystalline forms (polymorphs) or amorphous content, as different packing arrangements will result in distinct chemical environments for the carbon atoms. oup.com For molecules with long alkyl chains like this compound, ssNMR can differentiate between rigid and mobile segments of the chain. acs.orgresearchgate.net
Advanced NMR Techniques (e.g., Magic Angle Spinning NMR)
To obtain high-resolution spectra from solid samples, advanced techniques are necessary. Magic Angle Spinning (MAS) NMR is a fundamental technique in ssNMR where the sample is spun at a high frequency (up to and above 100 kHz) at an angle of 54.74° with respect to the external magnetic field. nih.govresearchgate.net This spinning effectively averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy, which would otherwise lead to extremely broad and uninformative spectral lines. emory.edutandfonline.com The result is a spectrum with significantly narrower lines, approaching the resolution seen in solution-state NMR, which allows for detailed structural analysis. nih.gov
Ultrafast MAS, with spinning rates exceeding 100 kHz, has revolutionized ssNMR by enabling high-resolution ¹H-detected experiments on fully protonated organic solids. nih.gov This provides valuable information on molecular and supramolecular structure that is not easily accessible from other nuclei. nih.gov Other advanced methods, such as Dynamic Nuclear Polarization (DNP), can be used to dramatically increase the sensitivity of ssNMR experiments by transferring polarization from electrons to nuclei, which can be particularly useful for studying surfaces or low-concentration components.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying functional groups and probing molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups. specac.com
For this compound, the FT-IR spectrum would be characterized by several key absorption bands. The most diagnostic peak for the ynamide functional group is the stretching vibration of the carbon-carbon triple bond (C≡C), which appears as a weak to medium intensity band in the range of 2100-2260 cm⁻¹. vulcanchem.commaricopa.eduorgchemboulder.com The amide group gives rise to strong and characteristic absorptions: the C=O stretching vibration is typically observed as a strong band between 1630 and 1690 cm⁻¹, and the N-H stretching of a secondary amide appears in the 3200-3400 cm⁻¹ region. specac.comucla.edu The long dodecyl chain would be identified by strong C-H stretching vibrations between 2850 and 2960 cm⁻¹. rsc.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |
| Amide | N-H Stretch | 3200 - 3400 | Medium |
| C=O Stretch | 1630 - 1690 | Strong | |
| Alkyl Chain | C-H Stretch | 2850 - 2960 | Strong |
| C-H Bend | 1370 - 1470 | Medium |
Raman Spectroscopy for Vibrational Modes and Interactions
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. surfacesciencewestern.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. sapub.org
The C≡C triple bond in the ynamide structure, which often shows a weak signal in FT-IR, is expected to produce a strong and sharp signal in the Raman spectrum in the 2070-2250 cm⁻¹ region. nih.govacs.orguci.edu This is because the symmetrical nature of the triple bond leads to a significant change in polarizability during vibration. Therefore, Raman spectroscopy is particularly well-suited for studying the alkyne moiety in this compound. sapub.org The technique can provide detailed information on chemical structure, crystallinity, and molecular interactions. nih.govresearchgate.net The amide and alkyl C-H vibrations are also active in Raman spectroscopy, providing complementary information to the FT-IR data. uci.edu
Table 3: Key Raman Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Shift (cm⁻¹) | Intensity |
| Alkyne | C≡C Stretch | 2070 - 2250 | Strong |
| Amide | Amide I (C=O) | 1550 - 1700 | Strong |
| Aromatic/Alkyl | Aromatic Ring / C-C Chain | 990 - 1100 / 630-1250 | Strong / Moderate |
| Alkyl Chain | CH₂ / CH₃ | 1405 - 1455 | Weak |
Fluorescence-Dip Infrared Spectroscopy (FDIR)
Fluorescence-Dip Infrared (FDIR) spectroscopy is a powerful UV-IR double-resonance technique used to record conformer-specific infrared spectra of molecules in the gas phase. unh.edursc.org The method involves using a UV laser fixed to a specific electronic transition of a single conformer, while a tunable IR laser is scanned. unh.edu When the IR laser frequency matches a vibrational transition of the selected conformer, the molecule is excited to a higher vibrational level, leading to a decrease or "dip" in the fluorescence signal from the electronically excited state. unh.edunih.gov This approach provides vibrational spectra with high sensitivity and selectivity, free from the spectral congestion often present in conventional IR spectroscopy.
This technique is particularly well-suited for flexible molecules like this compound, where multiple conformations of the alkyl chain may coexist. rsc.org By setting the UV laser to an electronic origin specific to one conformer, FDIR can map out its unique vibrational fingerprint in the C-H stretching region. rsc.org This allows for the unambiguous assignment of observed structures by comparing experimental IR spectra with theoretical predictions for different conformers, such as all-trans versus folded-chain geometries. rsc.org While specific FDIR studies on this compound are not prominent in the literature, the technique's demonstrated success in resolving the conformational preferences of long-chain alkylbenzenes highlights its potential for elucidating the precise geometry of the dodecyl chain in this compound under isolated, solvent-free conditions. rsc.org
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light. These techniques are fundamental for characterizing the chromophoric ynamide group and understanding its electronic structure.
Ultraviolet-Visible (UV-Vis) SpectroscopyUltraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals.khanacademy.orgFor this compound, the primary chromophore is the ynamide functional group, where the alkyne triple bond is in conjugation with the amide carbonyl group.libretexts.orgThis conjugated system gives rise to characteristic electronic transitions, primarily π → π* transitions.
The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment and substitution. libretexts.org The analysis of UV-Vis spectra can provide information on the extent of conjugation within the molecule. libretexts.org The spectrum of this compound is expected to show distinct absorption bands whose position and intensity are influenced by the solvent polarity. Measurement parameters such as slit width and scan speed can affect the resolution and noise level of the acquired spectrum. shimadzu.com
Table 1: Representative UV-Vis Absorption Data for Conjugated Systems This table illustrates typical absorption ranges for related chromophores to provide context for this compound.
| Chromophore System | Typical Transition | Approximate λmax (nm) |
|---|---|---|
| Isolated Alkene (C=C) | π → π* | ~170 |
| Isolated Alkyne (C≡C) | π → π* | ~170 |
| Conjugated Diene (C=C-C=C) | π → π* | ~220 libretexts.org |
| α,β-Unsaturated Amide | π → π* | ~200-220 |
| Ynamide (C≡C-C=O) | π → π* | ~220-260 (Estimated) |
Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization Spectroscopy (R2PI)Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) are highly sensitive and selective spectroscopic techniques used for studying the electronic structure of molecules in the gas phase.hhu.decopernicus.orgLIF involves exciting molecules with a tunable laser and detecting the resulting fluorescence, providing information about the electronic and vibrational levels of the excited state.iastate.edunih.gov
R2PI is an even more powerful technique that provides mass-selective electronic spectra. hhu.de In a two-color R2PI experiment, the first laser is scanned to resonantly excite a molecule to an intermediate electronic state, and a second, fixed-frequency laser provides the additional energy needed to ionize it. hhu.decore.ac.uk The resulting ions are detected by a mass spectrometer, ensuring that the optical spectrum is recorded only for the molecule of interest. hhu.de This method avoids fragmentation and allows for the clean separation of spectra from different species or conformers in a mixture. hhu.de For this compound, R2PI could be used to obtain high-resolution vibronic spectra, determine precise ionization energies, and study how the alkyl chain conformation influences the electronic structure. core.ac.ukmarquette.edu
Circular Dichroism (CD) Spectroscopy for ConformationsCircular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-circularly polarized light.wikipedia.orgIt is a powerful tool for studying chiral molecules, as enantiomers will produce mirror-image CD spectra.encyclopedia.pubThe technique is exceptionally sensitive to the three-dimensional structure of molecules, including the secondary structure of proteins and the specific conformations of organic compounds.nih.govlibretexts.org
While this compound itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives. If a stereocenter is introduced, for instance by using a chiral substituent on the amide nitrogen or elsewhere in the molecule, the resulting ynamide becomes optically active. In such cases, different folding conformations of the molecule would likely exhibit unique CD spectra. encyclopedia.pubnih.gov Therefore, CD spectroscopy could be employed to identify and characterize preferred solution-state conformations of chiral this compound analogs, providing insights that are complementary to gas-phase techniques. wikipedia.org
Mass Spectrometry (MS) and Related Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm).mdpi.comThis precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.umn.edud-nb.infoTechniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly used to obtain HRMS data for ynamide derivatives.ucc.ie
Research on sulfonamide-based analogs of this compound has utilized HRMS to confirm the successful synthesis of the target structures. ucc.ie The close agreement between the calculated (Calcd) and experimentally found (Found) masses provides definitive evidence of the compound's elemental composition. ucc.ie
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N-Substituted this compound Analogs Data sourced from a study on sulfonamide-based diffusible signal factor analogs. ucc.ie
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| N-(Methylsulfonyl)this compound | C₁₃H₂₂NO₃S | [M – H]⁻ | 272.1326 | 272.1314 |
| N-(Phenylsulfonyl)this compound | C₁₈H₂₄NO₃S | [M – H]⁻ | 334.1482 | 334.1477 |
| N-(Cyclopropylsulfonyl)this compound | C₁₅H₂₆NO₃S | [M + H]⁺ | 300.1628 | 300.1626 |
Compound Index
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. wikipedia.org In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which aids in transferring ions from solution to the gaseous phase for mass analysis. nih.gov This method is advantageous because it typically produces minimal fragmentation, allowing for the clear observation of the molecular ion. wikipedia.org
For this compound (C₁₂H₂₁NO, molecular weight: 195.30 g/mol ), analysis via ESI-MS in positive ion mode would be expected to yield a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 196.31. upce.cz Depending on the solvent system and additives, adducts with other cations, such as sodium [M+Na]⁺ (m/z 218.29) or potassium [M+K]⁺ (m/z 234.39), may also be detected. upce.cz While ESI is a soft technique, some in-source fragmentation can be induced. For this compound, this might involve cleavage of the long alkyl chain or fragmentation around the amide and alkyne functionalities. Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to deliberately induce fragmentation and obtain detailed structural information. mdpi.com
Table 1: Expected ESI-MS Signals for this compound
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 196.31 |
| [M+Na]⁺ | Sodium Adduct | 218.29 |
| [M+K]⁺ | Potassium Adduct | 234.39 |
| [2M+H]⁺ | Protonated Dimer | 391.61 |
This table presents theoretical m/z values based on the chemical formula of this compound.
Ion Mobility Mass Spectrometry (IMS-MS) for Structural Characterization of Ions
Ion Mobility Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio but also by their size, shape, and charge. chromatographyonline.comwikipedia.org In this technique, ions are guided through a drift tube filled with a neutral buffer gas (like nitrogen or helium) under the influence of a weak electric field. chromatographyonline.com Their velocity, or mobility, depends on their collision cross-section (CCS), which is a measure of their rotational average projected area. Compact ions experience fewer collisions and travel faster than elongated or bulky ions of the same m/z. nih.gov
For this compound, IMS-MS could be invaluable for several reasons. It can separate potential isomers (e.g., Dodec-3-ynamide or other structural isomers) that are indistinguishable by mass spectrometry alone. nih.govcopernicus.org Furthermore, it can provide insights into the gas-phase conformation of the protonated molecule. The linear alkyl chain and the polar amide head group may adopt different conformations (e.g., folded vs. extended), which would result in different drift times and CCS values. This capability to resolve isomers and conformers enhances the confidence in compound identification and provides a deeper understanding of its three-dimensional structure. nih.gov
Photoionization Efficiency Spectroscopy
Photoionization Efficiency (PIE) spectroscopy is a powerful technique for determining the ionization energy of a molecule and probing its electronic structure. acs.org The method involves exposing a sample to a tunable monochromatic light source, typically in the vacuum ultraviolet (VUV) range, and measuring the ion signal as a function of photon energy. researchgate.net The onset of the ion signal corresponds to the adiabatic ionization energy, providing a precise value for the energy required to remove an electron from the molecule.
For this compound, the ionization would likely occur from one of two locations: the π-system of the carbon-carbon triple bond or the non-bonding lone pair of electrons on the nitrogen or oxygen atom of the amide group. The resulting PIE curve can reveal the energies of different electronic states of the cation. The shape and features of the PIE spectrum are isomer-specific and can serve as a spectroscopic fingerprint. acs.org Studies on related molecules show that the alkyne-allene isomerization can be a key photochemical process, which could potentially be observed through such spectroscopic methods. acs.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. rjleegroup.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. By analyzing the angles and intensities of the diffracted beams, one can deduce the crystal's lattice parameters, space group, and the precise arrangement of atoms within the crystal lattice. rjleegroup.com
Table 2: Representative Crystallographic Data for a Long-Chain Amide
| Parameter | Example Value | Description |
| Crystal System | Orthorhombic | The shape of the unit cell. rsc.org |
| Space Group | P2₁2₁2₁ | The symmetry of the crystal structure. |
| a (Å) | 9.85 | Unit cell dimension. |
| b (Å) | 7.95 | Unit cell dimension. |
| c (Å) | 34.50 | Unit cell dimension, often related to bilayer thickness. iitkgp.ac.in |
| Hydrogen Bond (N-H···O=C) | ~2.9 Å | Key intermolecular interaction distance. |
This table shows representative data for a similar long-chain amide to illustrate the type of information obtained from XRD analysis.
Surface and Morphological Characterization (Focus on structural features)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. creative-biostructure.comeag.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment. creative-biostructure.com
For a sample of this compound, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen on the surface and to probe their chemical states. nih.gov The high-resolution C 1s spectrum would be particularly informative, as it could be deconvoluted into several components: C-C/C-H bonds in the alkyl chain, the C≡C of the alkyne group, and the N-C=O of the amide group. caltech.edu The N 1s spectrum would show a peak corresponding to the amide nitrogen, and the O 1s spectrum would correspond to the carbonyl oxygen. uq.edu.au This provides a powerful way to verify the chemical integrity of the compound on a surface, for example, in a thin film or self-assembled monolayer. nih.gov
Table 3: Representative XPS Binding Energies for Amide-Containing Surfaces
| Element | Orbital | Chemical State | Representative Binding Energy (eV) |
| C | 1s | C-C, C-H | ~284.8 - 285.0 |
| C | 1s | C≡C | ~285.5 - 286.0 |
| C | 1s | N-C=O | ~288.0 - 288.5 uq.edu.au |
| N | 1s | Amide (N-C=O) | ~399.8 - 400.5 nih.gov |
| O | 1s | Amide (C=O) | ~531.3 - 532.0 uq.edu.au |
Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.
Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are techniques used to produce high-resolution images of a sample's surface topography and internal structure, respectively. SEM works by scanning a surface with a focused beam of electrons and detecting the secondary or backscattered electrons to form an image. uq.edu.au It provides information about the morphology, or shape and size, of microscopic and nanoscopic structures. beilstein-journals.orgnih.gov
Given that long-chain amides are known to self-assemble into various structures like fibers, ribbons, or tubules, SEM would be an essential tool for visualizing the morphology of this compound aggregates. beilstein-journals.orgd-nb.infosioc-journal.cn For instance, upon cooling a hot solution in an organic solvent, this compound might form fibrous networks characteristic of an organogel. iitkgp.ac.in SEM images would reveal the dimensions (width and length) of these fibers and how they entangle to form the macroscopic structure. beilstein-journals.org STEM, which passes the electron beam through a very thin sample, could provide even higher resolution images of the internal structure of these self-assembled architectures. d-nb.info
Computational Chemistry and Theoretical Investigations of Dodec 2 Ynamide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely applied to study the ground-state properties of medium to large-sized molecules, making it particularly suitable for systems involving Dodec-2-ynamide. DFT methods are routinely used to optimize molecular geometries, calculate reaction energies, and map out potential energy surfaces for chemical reactions.
DFT calculations are instrumental in unraveling the complex mechanisms of reactions involving the ynamide functional group. By computing the energies of reactants, intermediates, transition states (TS), and products, researchers can construct detailed potential energy profiles that illuminate the entire course of a reaction.
In a divergent reaction of ynamides with azides promoted by triflic acid, DFT analysis was crucial in explaining why the reaction selectively produces either β-enaminoamides or oxazolidine-2,4-diones depending on the azide (B81097) used. researchgate.net The calculations delineated the competing pathways involving the formation of different ketene (B1206846) acetal (B89532) intermediates. researchgate.net Furthermore, DFT has been applied to understand the mechanism of palladium-catalyzed bromoalkynylation of ynamides, suggesting a Pd(II/IV) catalytic cycle involving a 1,3-alkynyl migration as key to the observed selectivity. chemrxiv.org
| Reaction Type | Catalyst/Promoter | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Computational Level |
|---|---|---|---|---|
| Electrophilic Aminoalkenylation of Pyrrole | Tf₂NH (Brønsted Acid) | Protonation of ynamide (yne-N) | 11.8 | DLPNO-CCSD(T)//ωB97X-D pku.edu.cn |
| Gold-Catalyzed Hydroalkylation | Gold(I) Complex | pku.edu.cnnih.gov-Hydride Shift | ~23-25 (Varies with substrate) | B3LYP-D3/SDD(Au) doi.org |
| Organocatalytic (4+2) Annulation | Chiral Secondary Amine | Intramolecular Nucleophilic Addition | 22.0 | DFT (unspecified) nih.gov |
| Pd-Catalyzed Bromoalkynylation | Pd(II) | Oxidative Addition/Migration | Not specified | PBE-D3BJ/LANL2DZ(Pd) chemrxiv.org |
A significant application of DFT in the study of this compound and related systems is the prediction and rationalization of reaction selectivity. The unsymmetrical nature of the ynamide alkyne allows for different modes of addition (e.g., α or β to the nitrogen atom), and DFT can effectively model the transition states leading to competing regioisomers.
For example, in the palladium-catalyzed hydrogermylation of ynamides, the regioselectivity was found to be controlled by the choice of phosphine (B1218219) ligand. chemrxiv.org DFT calculations demonstrated that the steric bulk of the ligand dictates the geometry of the competing transition states for α- and β-addition, thereby controlling the reaction outcome. chemrxiv.org Similarly, the stereoselectivity (E/Z) of products is often determined in the addition step. In the reductive A3-coupling of alkynes, DFT calculations showed that E-allylic amines are formed preferentially due to the lower activation energy for protodemetalation from a key intermediate compared to β-N elimination. malta-consolider.com
In the dearomatization of pyrrole-ynamides, DFT calculations explained the excellent E/Z stereoselectivity observed. springernature.com The study on the electrophilic aminoalkenylation of pyrroles also used DFT to rationalize the observed cis/trans selectivity, finding that the transition state leading to the cis product was favored by 1.1 kcal/mol, predicting a 10:1 ratio that matched experimental results. pku.edu.cn
| Reaction | Selectivity Type | Controlling Factor (from DFT) | Predicted/Rationalized Outcome |
|---|---|---|---|
| Pd-Catalyzed Hydrogermylation | Regioselectivity (α vs. β) | Steric hindrance of phosphine ligand in the TS chemrxiv.org | Bulky ligands favor β-product; less bulky ligands favor α-product. chemrxiv.org |
| Electrophilic Aminoalkenylation of Pyrrole | Stereoselectivity (cis vs. trans) | Lower ΔG‡ for the cis-addition transition state pku.edu.cn | Predominantly cis-product (predicted 10:1 ratio). pku.edu.cn |
| Bromoalkynylation of Ynamides | Regio- and Stereoselectivity | Regioselective 1,3-alkynyl migration via Pd(IV) intermediate chemrxiv.org | Exclusive formation of β-bromo E-enamides. chemrxiv.org |
| Asymmetric Dearomatization of Pyrrole-ynamides | Enantioselectivity | Hydrogen bonding and ion pair interactions with chiral catalyst in the rate-determining TS springernature.com | High enantioselectivity (up to 98:2 e.r.). springernature.com |
For a molecule like this compound, featuring a long and flexible n-decyl chain, conformational analysis is crucial for understanding its ground-state structure and how its shape might influence reactivity. DFT calculations are the workhorse for such analyses. The process begins with geometry optimization, a standard procedure in all computational studies to find the minimum energy structure of a molecule. researchgate.net
A full conformational search for this compound would involve systematically rotating the dihedral angles along the C-C single bonds of the decyl chain to locate all stable conformers (local minima on the potential energy surface). The relative energies of these conformers are then calculated to determine the global minimum and the Boltzmann population of each conformer at a given temperature. While specific studies on this compound are not prominent in the literature, the methodology is well-established. For example, DFT has been used to perform detailed conformational analyses of complex natural products with flexible side chains, demonstrating its power in handling large, non-rigid systems. beilstein-journals.org Such an analysis for this compound would reveal the preferred spatial arrangement of the long alkyl chain relative to the reactive ynamide headgroup, which could have implications for its interaction with catalysts or other reactants in solution.
| Bond | Dihedral Angle Definition | Typical Scan Range |
|---|---|---|
| C4-C5 | N-C3-C4-C5 | 0° to 360° |
| C5-C6 | C4-C5-C6-C7 | 0° to 360° |
| ... | ... | ... |
| C11-C12 | C10-C11-C12-H | 0° to 360° |
Prediction of Regioselectivity and Stereoselectivity
Molecular Dynamics (MD) Simulations for Reaction Pathways and Dynamics
Molecular dynamics simulations are a powerful computational tool for exploring the time-resolved behavior of molecular systems at an atomic level. researchgate.netmdpi.com This method allows researchers to investigate reaction mechanisms, observe transient states, and understand the influence of the environment on reaction kinetics. mdpi.com In the absence of studies on this compound, no data on its specific reaction pathways or dynamics derived from MD simulations can be presented.
Machine Learning Applications in Computational Chemistry for Potential Energy Surfaces
Machine learning, particularly the use of neural networks, has become a revolutionary tool in computational chemistry for constructing accurate potential energy surfaces (PESs). arxiv.orgnih.govnih.gov These PESs are fundamental to describing a chemical system and its properties. nih.gov Machine learning models can be trained on data from quantum mechanical calculations to predict energies and forces with high accuracy, significantly reducing computational costs. arxiv.orgnih.govunimi.it However, no such machine-learning-derived PES has been developed or reported for this compound.
Theoretical Insights into Reactivity and Bonding
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, bonding characteristics, and reactivity of molecules. mdpi.comscielo.org.mxepstem.net For the general class of ynamides, theoretical work has rationalized their reactivity in various transformations, such as cycloadditions. nih.gov These studies confirm that the polarization of the alkyne bond by the adjacent nitrogen atom, tempered by an electron-withdrawing group, governs their chemical behavior. nih.govsioc-journal.cn Without specific theoretical investigations into this compound, a detailed analysis of its unique reactivity and bonding cannot be provided.
Synthesis and Reactivity of Dodec 2 Ynamide Derivatives and Analogues
Design and Synthesis of Functionalized Dodec-2-ynamides
The functionalization of Dodec-2-ynamide is centered on strategic modifications to introduce desired chemical properties. A primary approach involves the introduction of various substituents, particularly on the nitrogen atom, to influence the electronic character of the ynamide functionality.
The stability and reactivity of ynamides are profoundly influenced by the nature of the electron-withdrawing group (EWG) on the nitrogen atom. mdpi.com This group tempers the high reactivity of the electron-rich alkyne, which is polarized by the adjacent electron-donating nitrogen, making the resulting ynamide stable enough for handling and purification while retaining significant synthetic utility. rsc.org
A common strategy for the synthesis of N-functionalized Dodec-2-ynamides involves the coupling of dodec-2-ynoic acid with a nitrogen-containing nucleophile, such as a sulfonamide. For instance, N-acylsulfonamides like N-(Methylsulfonyl)this compound and N-(Phenylsulfonyl)this compound have been synthesized by reacting dodec-2-ynoic acid with the corresponding sulfonamide in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP). researchgate.netucc.ie The reaction is typically performed in a dry solvent like dichloromethane, starting at a reduced temperature and gradually warming to room temperature. researchgate.netucc.ie This method provides a direct route to this compound analogues bearing sulfonyl groups, which are potent EWGs. researchgate.netucc.ie
Table 1: Synthesis of N-Sulfonyl this compound Derivatives
| Product | Starting Materials | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-(Methylsulfonyl)this compound | Dodec-2-ynoic acid, Methanesulfonamide | EDCI, DMAP | Dichloromethane | 36% | researchgate.net |
| N-(Phenylsulfonyl)this compound | Dodec-2-ynoic acid, Benzenesulfonamide | EDCI, DMAP | Dichloromethane | 48% | researchgate.net |
| N-(Cyclopropylsulfonyl)this compound | Dodec-2-ynoic acid, Cyclopropanesulfonamide | EDCI, DMAP | Dichloromethane | Not specified | ucc.ie |
Alkynes are classified as terminal or internal based on the position of the carbon-carbon triple bond. msu.edu this compound is an internal alkynamide. The distinction between terminal and internal alkynes significantly impacts their reactivity. numberanalytics.com
Terminal Alkynes:
Acidity: The hydrogen atom attached to a terminal alkyne's sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 carbons. libretexts.org This allows for deprotonation by a strong base (e.g., NaNH2) to form a potent nucleophile known as an acetylide anion. msu.edu
Reactivity in Hydration: Terminal alkynes are generally less reactive than internal alkynes towards electrophilic additions like hydration. stackexchange.com The reaction often requires a mercuric ion (Hg2+) catalyst. libretexts.orgstackexchange.com This reduced reactivity is attributed to the lesser stabilization of the intermediate vinylic carbocation compared to that formed from an internal alkyne, which benefits from the inductive and hyperconjugative effects of adjacent alkyl groups. stackexchange.com
Internal Alkynes:
Stability and Reactivity: Internal alkynes lack the acidic proton of terminal alkynes. Their reactivity in electrophilic additions can be higher due to the stabilization of cationic intermediates by the attached alkyl groups. stackexchange.com However, reactions such as hydration may not be regioselective unless the alkyne is symmetrically substituted, potentially leading to a mixture of ketone products. msu.edu
Synthesis: A common method to synthesize internal alkynes is through the SN2 reaction of a terminal acetylide anion with a primary alkyl halide, which extends the carbon chain. libretexts.org
In the context of ynamides, these fundamental differences hold true. The synthesis of a terminal ynamide would typically start from a terminal alkyne, while an internal ynamide like this compound can be synthesized from precursors like dodec-2-ynoic acid. researchgate.net The reactivity of the triple bond in this compound is characteristic of an internal alkyne, influenced electronically by both the long alkyl chain and the N-acyl group. msu.edu
Introduction of Electron-Withdrawing Groups on Nitrogen
Modifications to the Amide Moiety of this compound Analogues
Structural modifications are not limited to the alkyne portion of the molecule. Alterations to the amide moiety itself can lead to novel analogues with distinct properties. One significant modification is the replacement of the conventional amide bond with a bioisostere, a chemical group with similar physical or chemical properties.
A prominent example is the synthesis of phosphinic pseudodipeptides, where the amide linkage is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). mdpi.com This substitution is designed to mimic the high-energy tetrahedral transition state of amide bond hydrolysis. mdpi.com Applying this concept to this compound would involve replacing the amide group with a phosphinate or a similar isostere, creating an analogue with a fundamentally different backbone structure. Such modifications require careful planning of synthetic routes and orthogonal protecting group strategies to manage the multiple reactive functionalities present in the molecule. mdpi.com
Another explored modification is the direct derivatization of the amide nitrogen. As detailed in section 6.1.1, attaching different sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) to the nitrogen of the amide creates N-acylsulfonamide analogues of this compound. researchgate.netucc.ie These modifications directly impact the electronic nature of the ynamide system. msu.edu
Synthesis of Pro-Chiral this compound Analogues and Related Systems
Pro-chirality is a geometric property of an achiral molecule that can be converted into a chiral one in a single step. The synthesis of pro-chiral ynamides is a key step toward accessing optically active compounds through asymmetric synthesis. nih.govresearchgate.net
While specific examples for this compound are not detailed in the available literature, the synthesis of related pro-chiral ynamide systems provides a clear methodological framework. A reported strategy involves the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides. nih.govrsc.org This transformation is achieved through a bimolecular nucleophilic substitution (S_N2) reaction. rsc.org The synthesis starts with an acetoacetanilide (B1666496) derivative, which is deprotonated at the active methylene (B1212753) carbon using a base like potassium carbonate (K₂CO₃). nih.govresearchgate.net The resulting nucleophile then reacts with a suitable electrophile, such as propargyl bromide, to install the alkyne functionality and create the pro-chiral center. nih.gov This approach efficiently generates pro-chiral diynes and serves as a significant contribution to the field of asymmetric synthesis. nih.gov
This established methodology for creating pro-chiral centers in ynamide-containing molecules could be adapted for the synthesis of pro-chiral this compound analogues, likely by using a suitably functionalized this compound scaffold as the starting material for a similar S_N2-type functionalization.
Impact of Structural Variations on Chemical Behavior and Reactivity
The chemical behavior and reactivity of this compound analogues are directly correlated with their structural features. Variations in the molecule's architecture, whether at the nitrogen, the amide bond, or the alkyne terminus, predictably alter its properties.
Electron-Withdrawing Group (EWG) on Nitrogen: The EWG is arguably the most critical modulator of reactivity. msu.edu A strong EWG, such as a sulfonyl group, decreases the electron-donating ability of the nitrogen atom. This stabilizes the molecule but also influences the nucleophilicity and electrophilicity of the alkyne carbons. sioc-journal.cnacademie-sciences.fr By carefully selecting the EWG, chemists can fine-tune the ynamide's reactivity for specific transformations, such as cycloadditions or nucleophilic additions. nih.gov For example, a strongly electron-withdrawing triflyl group on the nitrogen of an ynamide was shown to be crucial for enhancing its reactivity towards β-addition with cysteine residues. chemrxiv.org
Internal vs. Terminal Alkyne Position: As an internal alkynamide, this compound's reactivity differs from a hypothetical terminal analogue (Dodec-1-ynamide). It lacks the acidic terminal proton, precluding its conversion into an acetylide anion for C-C bond formation via that route. msu.edu However, the internal triple bond is generally more susceptible to certain electrophilic additions due to the electronic stabilization provided by the flanking carbon groups. stackexchange.com
Amide Moiety Modifications: Replacing the amide bond with isosteres like a phosphinate group fundamentally alters the molecule's chemical and physical properties, including its conformational preferences and potential biological interactions. mdpi.com
Future Directions and Emerging Trends in Dodec 2 Ynamide Research
Development of Novel Catalytic Systems for Ynamide Transformations
The reactivity of ynamides is often unlocked or modulated through catalysis, with transition metals and Brønsted acids playing pivotal roles. springernature.comresearchgate.net Future research concerning dodec-2-ynamide will likely focus on the development of novel and more efficient catalytic systems to further expand its synthetic utility.
Gold and other transition metal catalysts have been extensively used to activate ynamides for a variety of transformations, including cycloadditions and annulations. rsc.orgbham.ac.uk For long-chain aliphatic ynamides like this compound, the development of catalysts that are tolerant of the sterically demanding and potentially coordinating long alkyl chain will be crucial. Research is moving towards creating more robust and reusable catalysts. For instance, gold catalysts that are recoverable and reusable for multiple runs without significant loss of activity have been reported for ynamide reactions, a trend that holds promise for the industrial application of this compound chemistry. rsc.org
Furthermore, the exploration of non-precious metal catalysts, such as those based on copper or cobalt, is an emerging area. rsc.orgrsc.org These catalysts offer a more sustainable and cost-effective alternative to precious metals like gold and rhodium. For example, copper-zeolite catalysts have been successfully employed in three-component coupling reactions involving terminal ynamides. rsc.org Adapting such systems for internal, long-chain ynamides like this compound could open up new avenues for efficient and green transformations.
Brønsted acid catalysis has also emerged as a powerful tool in ynamide chemistry, capable of initiating cascade reactions through the formation of highly reactive keteniminium ions. rsc.orgspringernature.comresearchgate.net The development of new, highly effective Brønsted acid catalysts will continue to be a focus, enabling novel cyclization and addition reactions of this compound.
Green Chemistry Approaches in Ynamide Synthesis and Reactions
The principles of green chemistry are increasingly influencing the design of synthetic routes, and ynamide chemistry is no exception. nih.govrsc.orgacs.org Future research on this compound will undoubtedly incorporate green chemistry approaches to minimize environmental impact.
One key area is the use of environmentally benign solvents. While many ynamide reactions are performed in chlorinated solvents, there is a growing trend towards using greener alternatives like ethyl acetate (B1210297). rsc.org The development of catalytic systems that are effective in such solvents, or even in water, will be a significant advancement. For example, copper-catalyzed three-component reactions of terminal ynamides have been successfully carried out in ethyl acetate or even under solvent-free conditions. rsc.org
Atom economy is another important principle of green chemistry. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical. rsc.org The development of new MCRs involving this compound will be a major focus, allowing for the rapid and efficient synthesis of complex molecules with minimal waste. The AYA (Aldehyde-Ynamide-Amine) and KYA (Ketone-Ynamide-Amine) coupling reactions are prime examples of such green methods. rsc.org
Furthermore, the use of photocatalysis is emerging as a sustainable approach in ynamide chemistry. researchgate.net Visible-light-promoted reactions can often be carried out under mild conditions without the need for stoichiometric and often toxic reagents. The application of photoredox catalysis to the functionalization and cyclization of this compound is a promising avenue for future research. chemrxiv.org
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. rsc.orgnih.govrsc.orgacs.org For this compound, advanced mechanistic investigations will be essential to unravel the intricacies of its reactivity and to control selectivity.
Techniques such as in situ IR spectroscopy and mass spectrometry can provide valuable insights into the formation of reactive intermediates like keteniminium ions. nih.govrsc.org Isotope labeling experiments can help to elucidate reaction pathways and the origin of atoms in the final products. rsc.org
For instance, mechanistic studies on gold-catalyzed intramolecular hydroalkylation of ynamides have identified a rsc.orgrsc.org-hydride shift from a highly reactive keteniminium ion as the rate-determining step. acs.org Understanding such fundamental steps is critical for optimizing reaction conditions and for predicting the reactivity of long-chain ynamides like this compound. The substitution pattern of the ynamide has been shown to be critical, with electron-rich and substituted ynamides exhibiting lower energy barriers for certain transformations. acs.org
Computational Design and Prediction of Ynamide Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. researchgate.netnih.govscispace.commdpi.comchinesechemsoc.orgrsc.org In the context of this compound, computational design will play a significant role in accelerating the discovery of new reactions and catalysts.
DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation barriers. researchgate.netacs.orgchinesechemsoc.orgrsc.org This information can help to explain observed selectivities and to predict the outcome of new reactions. For example, computational studies have been used to rationalize the divergent reactivity of ynamides in the presence of different azides, leading to either β-enaminoamides or oxazolidine-2,4-diones. rsc.org
Furthermore, computational methods can be employed in the rational design of new catalysts and ligands. researchgate.netnih.gov By modeling the interaction between the catalyst and the ynamide substrate, it is possible to predict which ligands will lead to higher enantioselectivity or faster reaction rates. This computation-guided approach has been successfully applied to the design of phosphoramidite (B1245037) ligands for the rhodium-catalyzed [5+2] cycloisomerization of ynamides. researchgate.netnih.gov
The following table illustrates how computational methods have been applied to understand and predict ynamide reactivity.
| Computational Method | Application in Ynamide Chemistry | Key Insight | Reference |
|---|---|---|---|
| DFT Calculations | Mechanism of gold-catalyzed intramolecular hydroalkylation | Identified the rsc.orgrsc.org-hydride shift as the rate-determining step. | acs.org |
| DFT Calculations | Divergent reactivity of ynamides with azides | Provided a mechanistic rationale for the selective formation of different products. | rsc.org |
| Combined Theoretical/Experimental Approach | Design of rhodium catalysts for [5+2] cycloisomerization | Led to the development of a highly reactive and selective catalyst. | nih.gov |
| DFT Calculations | Mechanism of ynamide protonation-initiated polyene cyclization | Revealed a stepwise mechanism and explained the observed diastereoselectivity. | chinesechemsoc.org |
Exploration of New Reactivity Modes and Synthetic Utilities of this compound
While much of the known chemistry of ynamides involves their use as nucleophiles or their participation in cycloadditions, the exploration of new reactivity modes is a key area for future research. acs.orgbham.ac.ukrsc.orgresearchgate.netacs.orgbham.ac.uknih.govacademie-sciences.fr For this compound, this could lead to the development of novel synthetic transformations and the construction of previously inaccessible molecular scaffolds.
One emerging area is the use of ynamides in radical reactions. researchgate.net Photocatalysis can be used to generate radical intermediates from ynamides, which can then undergo unique cyclization and functionalization reactions. chemrxiv.org The application of these methods to this compound could provide access to a range of novel nitrogen-containing compounds.
Another area of interest is the development of cascade reactions, where multiple bond-forming events occur in a single operation. bham.ac.uk These reactions are highly efficient and can rapidly build molecular complexity. The long alkyl chain of this compound could be exploited in the design of novel cascade reactions, potentially leading to the synthesis of macrocyclic structures or other complex architectures.
The development of ynamide-based coupling reagents for peptide synthesis is another exciting frontier. nih.govacs.org These reagents offer a new approach to peptide bond formation that can minimize racemization. nih.gov The potential application of this compound or its derivatives in this context warrants further investigation.
Q & A
Q. What experimental design considerations are critical for synthesizing and characterizing Dodec-2-ynamide?
To ensure reproducibility, researchers should:
- Clearly define the synthetic pathway (e.g., alkyne-amide coupling) and reaction conditions (temperature, catalysts, solvent polarity) .
- Use spectroscopic techniques (NMR, IR, MS) for structural validation, ensuring peak assignments align with predicted chemical shifts for the ynamide functional group .
- Document purity assessments via HPLC or GC-MS, reporting retention times and calibration standards .
Q. How can researchers optimize reaction yields for this compound derivatives?
Methodological approaches include:
- Conducting fractional factorial experiments to isolate variables (e.g., catalyst loading, solvent choice) impacting yield .
- Applying response surface methodology (RSM) to model nonlinear relationships between variables and outcomes .
- Validating results with triplicate trials and reporting mean yields ± standard deviation .
Q. What are the key variables to control in stability studies of this compound under varying environmental conditions?
- Temperature, humidity, and light exposure should be systematically varied using controlled chambers .
- Quantify degradation products via mass spectrometry and correlate kinetics with Arrhenius models for shelf-life predictions .
- Include negative controls (e.g., inert atmospheres) to distinguish oxidative vs. hydrolytic degradation pathways .
Q. How should researchers validate the biological activity of this compound in in vitro assays?
- Use dose-response curves to calculate IC50/EC50 values, ensuring statistical power (e.g., n ≥ 3 replicates) .
- Include positive/negative controls (e.g., known inhibitors/solvents) to confirm assay specificity .
- Address batch-to-batch variability by testing multiple synthetic lots .
Q. What statistical practices are essential for analyzing this compound toxicity data?
- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Report confidence intervals and effect sizes alongside p-values to avoid overinterpreting significance .
- Use Kaplan-Meier survival analysis for longitudinal toxicity studies, accounting for censored data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?
- Perform sensitivity analyses to identify methodological divergences (e.g., solvent purity, catalyst sourcing) .
- Replicate conflicting experiments under standardized conditions, documenting procedural nuances .
- Use meta-regression to explore whether study-level variables (e.g., pH, temperature) explain heterogeneity in reactivity outcomes .
Q. What strategies are effective for conducting a systematic review of this compound’s applications in asymmetric catalysis?
- Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies, enantiomeric excess ≥90%) .
- Quantify heterogeneity using Higgins’ I² statistic to assess whether variance is due to study differences or chance .
- Perform subgroup analyses by reaction type (e.g., cycloadditions vs. cross-couplings) to identify context-specific trends .
Q. How can computational modeling complement experimental data to predict this compound’s regioselectivity?
- Apply density functional theory (DFT) to calculate transition-state energies and identify kinetic vs. thermodynamic control .
- Validate models against experimental isotopic labeling or crossover experiments .
- Use machine learning to correlate molecular descriptors (e.g., Hammett σ values) with selectivity outcomes .
Q. What protocols ensure reproducibility in multi-lab studies of this compound’s photophysical properties?
Q. How should researchers address publication bias when synthesizing evidence on this compound’s catalytic efficiency?
- Conduct funnel plot analyses to detect asymmetry in published effect sizes .
- Include gray literature (theses, preprints) and non-English studies to mitigate selection bias .
- Apply trim-and-fill methods to estimate and adjust for missing data .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .
- Meta-Analysis Reporting : Adhere to PRISMA guidelines for transparency in search strategies, data extraction, and risk-of-bias assessments .
- Ethical Standards : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
